Methylcobalamin hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

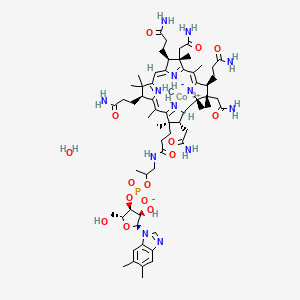

carbanide;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H90N13O14P.CH3.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;;1H2/q;-1;+3;/p-2/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXLIARBQZLWLZ-INGVNTQCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H93CoN13O15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

history of methylcobalamin discovery and isolation

An In-depth Technical Guide to the Discovery and Isolation of Methylcobalamin (B1676134)

Introduction

Vitamin B12, a complex organometallic compound, was first identified as the extrinsic factor in liver that cures pernicious anemia, a discovery that marked a significant milestone in nutritional science and medicine.[1] The isolation and crystallization of this anti-pernicious anemia factor by two independent groups in 1948, and the subsequent elucidation of its intricate structure by Dorothy Hodgkin, for which she received a Nobel Prize, unveiled a new class of essential biomolecules—the cobalamins.[1][2] While cyanocobalamin (B1173554) was the first form to be isolated due to its stability, further research revealed that the biologically active forms in the body are primarily adenosylcobalamin and methylcobalamin.[2] Methylcobalamin, distinguished by a methyl group covalently bonded to the central cobalt atom, is a rare example of a naturally occurring organometallic compound.[3] It serves as a crucial cofactor in key metabolic pathways, most notably in the methionine synthase reaction, which is vital for DNA synthesis, neuronal function, and red blood cell formation.[3][4] This guide provides a detailed technical overview of the historical discovery, isolation, and characterization of methylcobalamin for researchers, scientists, and drug development professionals.

The Historical Journey: From Pernicious Anemia to a Methyl Donor

The path to discovering methylcobalamin began with the broader quest to understand and treat pernicious anemia. Clinical studies in the 19th and early 20th centuries culminated in the pivotal work of Minot and Murphy, who demonstrated that a diet rich in liver could effectively treat the disease, earning them a Nobel Prize.[1] This pointed to an essential nutrient, which was later isolated as vitamin B12 (cyanocobalamin).[1]

It was soon recognized that the isolated cyanocobalamin was likely a stable artifact of the purification process and that the true coenzyme forms existed in vivo. In the 1960s, researchers successfully isolated a light-sensitive red cobalt compound from natural sources, including calf liver and microorganisms like Escherichia coli, which was identified as methylcobalamin.[5] This discovery was crucial, as it revealed the active form of vitamin B12 involved in the enzymatic transfer of methyl groups, a fundamental biochemical process.[4][6]

Physicochemical and Spectroscopic Properties

Methylcobalamin is a dark red crystalline powder.[3][7] Its complex structure, featuring a corrin (B1236194) ring with a central cobalt atom, gives it distinct physicochemical and spectroscopic characteristics that are fundamental for its identification and quantification.[7]

| Property | Value | References |

| Chemical Name | Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide | [3] |

| Molecular Formula | C63H91CoN13O14P | [3] |

| Molecular Weight | 1344.40 g/mol | [3] |

| Appearance | Dark Red Crystalline Powder | [7][8] |

| Melting Point | >190°C (decomposes) | [7] |

| Solubility | Sparingly soluble in Water, slightly soluble in Ethanol | [3] |

| UV Absorption Maxima (λmax) | pH 2.0 (HCl buffer): 264-266 nm, 303-307 nm, 459-462 nm | [7] |

| pH 7.0 (Phosphate buffer): 266-269 nm, 341-344 nm, 520-524 nm | [7] |

Experimental Protocols

The isolation and analysis of methylcobalamin from natural sources involve microbiological screening followed by chromatographic purification and spectroscopic characterization.

Protocol 1: Isolation and Screening of Vitamin B12-Producing Microorganisms

This protocol outlines a general methodology for isolating and identifying microbes with the potential for vitamin B12 production from environmental samples.[9][10]

-

Sample Collection: Collect samples from sources rich in microbial life, such as soil, marine water, or food products.[9][10]

-

Microbial Isolation: Use the pour plate technique with appropriate media (e.g., Nutrient Agar for bacteria, Bennets Agar for actinomycetes) to isolate individual colonies.[9] Incubate plates under suitable conditions (e.g., 30°C for 24-48 hours).[9]

-

Primary Screening: Grow the isolated microbes on a vitamin B12 assay medium that lacks vitamin B12 and is seeded with a B12-dependent indicator bacterium (e.g., a specific strain of E. coli).[9] The growth of the indicator bacterium around a microbial colony indicates B12 production.

-

Secondary Screening (Quantitative Analysis):

-

Cultivate promising isolates in a suitable liquid fermentation medium.

-

After incubation, harvest the cells and extract the cobalamins.

-

Quantify the total cobalamin content using methods like spectrophotometry or more specific techniques like HPLC.[9]

-

Protocol 2: HPLC Method for Quantification of Methylcobalamin

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for separating and quantifying different forms of cobalamin.[11]

-

Sample Preparation: Extract cobalamins from the microbial biomass or pharmaceutical formulation. This may involve cell lysis followed by solid-phase extraction to concentrate the analyte. Protect the sample from light throughout the process due to the photolability of methylcobalamin.[12]

-

Chromatographic System:

-

Column: ODS C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[11]

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 80:20 v/v) is often used.[11] The exact composition may vary depending on the specific separation required.

-

Flow Rate: A typical flow rate is between 0.8 and 1.2 ml/min.[11]

-

Detection: UV-Vis detector set to a specific wavelength. For methylcobalamin, detection wavelengths around 361 nm or 522 nm have been reported.[8][11]

-

-

Analysis:

-

Inject a known volume of the prepared sample into the HPLC system.

-

Identify the methylcobalamin peak by comparing its retention time with that of a pure standard. For example, in one reported method, the retention time for methylcobalamin was 7.9 minutes.[11]

-

Quantify the amount of methylcobalamin by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.[11]

-

Visualizing Workflows and Pathways

Experimental Workflow: From Isolation to Identification

The overall process of discovering and characterizing methylcobalamin from a natural source follows a logical progression from microbial isolation to final analytical confirmation.

Caption: Workflow for Methylcobalamin Isolation and Identification.

Biochemical Role: The Methionine Synthase Catalytic Cycle

Methylcobalamin is a critical intermediate in the catalytic cycle of methionine synthase (MetH), an enzyme that links the folate and methionine cycles.[4] It facilitates the transfer of a methyl group from 5-methyltetrahydrofolate (CH3-H4folate) to homocysteine, producing methionine and tetrahydrofolate (H4folate).[13]

Caption: The Methionine Synthase Catalytic and Reactivation Cycle.

During the primary cycle, the highly reactive cob(I)alamin intermediate accepts a methyl group from 5-methyl-THF to form methylcobalamin.[14] This methyl group is then transferred to homocysteine, regenerating cob(I)alamin.[14] Occasionally, the cob(I)alamin is oxidized to an inactive cob(II)alamin state.[4][13] The enzyme is returned to the primary cycle through a reactivation pathway that requires reductive methylation using S-adenosylmethionine (SAM) as the methyl donor.[13][14]

Conclusion

The journey from observing the curative effects of liver on pernicious anemia to isolating and characterizing methylcobalamin represents a triumph of interdisciplinary science. The discovery of this unique organometallic coenzyme illuminated fundamental metabolic pathways essential for human health. Modern analytical techniques, particularly chromatography and mass spectrometry, have enabled precise quantification and detailed structural analysis, which are vital for its use in nutritional supplements and therapeutic applications.[11][12] The protocols and pathways detailed in this guide provide a foundation for professionals engaged in the research and development of cobalamin-related products, underscoring the enduring importance of this remarkable vitamin.

References

- 1. The discovery of vitamin B(12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. dnplindia.com [dnplindia.com]

- 4. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. ISOLATION OF METHYLCOBALAMIN FROM NATURAL SOURCE MATERIAL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mecobalamin | 13422-55-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.ekb.eg [journals.ekb.eg]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. researchgate.net [researchgate.net]

- 13. Insights into the reactivation of cobalamin-dependent methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Methylcobalamin Hydrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of methylcobalamin (B1676134) hydrate (B1144303), a vital coenzyme form of vitamin B12. Understanding these characteristics is paramount for its effective application in research and pharmaceutical development. This document outlines key physical and chemical data, details experimental methodologies for their determination, and illustrates relevant biological pathways.

Core Physicochemical Properties

Methylcobalamin hydrate is a complex organometallic compound, notable as a rare biological example of a metal-alkyl bond.[1] It presents as a dark red crystalline powder.[2]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide | [2] |

| Molecular Formula | C₆₃H₉₁CoN₁₃O₁₄P · xH₂O | [3] |

| Molecular Weight | 1344.40 g/mol (anhydrous) | [2] |

| Appearance | Dark red crystals or crystalline powder | [2] |

| Melting Point | >190°C (decomposition) | [4] |

| Hygroscopicity | Hygroscopic; may absorb up to 12% water when exposed to air. | [5] |

| Storage | Store at -20°C, protected from light. | [6][7] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference(s) |

| Water | Partially soluble to slightly soluble. A reported value is 50 mg/mL for "vitamin B12", which may not be the methylcobalamin form. | [3][5][7] |

| Phosphate (B84403) Buffered Saline (PBS, pH 7.2) | Approximately 3 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL to ≥53.5 mg/mL | [6][8] |

| Ethanol | Slightly soluble to approximately 3 mg/mL. Another source states ≥2.75 mg/mL with sonication. | [2][6][8] |

| Methanol | Sparingly soluble | [9] |

| Acetonitrile (B52724) | Practically insoluble | [2] |

| Dimethylformamide (DMF) | Approximately 2 mg/mL | [6] |

Spectroscopic Properties

Methylcobalamin exhibits characteristic absorption maxima in the UV-Visible spectrum, which are useful for its quantification. The primary degradation product upon exposure to light is hydroxocobalamin.[10]

Table 3: UV-Visible Absorption Maxima of Methylcobalamin

| Solvent | λmax (nm) | Reference(s) |

| Water/Aqueous Buffer | 265, 351, 353, 522 | [6][11][12][13][14] |

| Methanol | 354 | [15] |

Stability Profile

A critical consideration for researchers working with methylcobalamin is its pronounced instability under certain conditions.

-

Light Sensitivity: Methylcobalamin is highly sensitive to light.[5] Exposure to fluorescent light can lead to rapid degradation, with one study reporting a 44.1% decline in potency after just 5 minutes.[16] The primary photodegradation product is hydroxocobalamin, formed through the homolytic cleavage of the cobalt-carbon bond.[10] All work with methylcobalamin solutions should be conducted under subdued or red light, and solutions should be stored in light-protecting containers such as amber vials.[10][16]

-

pH Stability: The stability of methylcobalamin is pH-dependent. It exhibits the highest stability at a pH of 5 and is least stable at a pH of 2.[17][18] It is susceptible to hydrolysis under both acidic and alkaline conditions.[17][18]

-

Thermal Stability: In the absence of light, methylcobalamin demonstrates better thermal stability.[16] However, it will decompose at temperatures above 190°C.[4]

-

Mechanical Stability: Methylcobalamin in solution is reported to be sensitive to mechanical shock, including shaking and sonication.[16] Gentle swirling or slow stirring is recommended for dissolution.[16]

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the determination of methylcobalamin in the presence of its degradation products.

-

Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]

-

Mobile Phase: A mixture of a phosphate buffer and organic solvents is typically used. An example is 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid): methanol: acetonitrile (55:35:10, v/v/v).[17][18]

-

Procedure:

-

Prepare a standard stock solution of methylcobalamin in the mobile phase.

-

Prepare sample solutions by dissolving the this compound in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of methylcobalamin by comparing the peak area of the sample to that of the standard.

-

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves exposing the methylcobalamin solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light. The chromatograms of the stressed samples should show resolution between the intact methylcobalamin peak and the peaks of any degradation products.[17][18]

UV-Visible Spectrophotometry

A simpler, though less specific, method for the quantification of methylcobalamin.

-

Instrumentation: A UV-Visible spectrophotometer.

-

Solvent: Distilled water or a suitable buffer in which the sample is soluble and stable.

-

Procedure:

-

Prepare a series of standard solutions of methylcobalamin of known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax), for example, 353 nm.[13]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Prepare a sample solution of unknown concentration.

-

Measure the absorbance of the sample solution at the same λmax.

-

Determine the concentration of the sample solution from the calibration curve.

-

Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique used to measure the extent and rate of water vapor uptake by a sample.

-

Instrumentation: A Dynamic Vapor Sorption analyzer.

-

Procedure:

-

An accurately weighed sample of this compound is placed in the DVS instrument.

-

The sample is subjected to an initial drying step, typically at 0% relative humidity (RH), to establish a baseline dry mass.

-

The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) at a constant temperature (e.g., 25°C).[19]

-

The instrument continuously monitors the change in sample mass at each RH step until equilibrium is reached (defined by a stable mass reading over time).[19]

-

A desorption isotherm is then generated by decreasing the RH in a stepwise manner back to 0%.[19]

-

The data is plotted as the percentage change in mass versus RH to generate sorption and desorption isotherms. The total water uptake at a specific RH (e.g., 80% or 90%) can be used to classify the hygroscopicity.

-

Biological Pathways and Mechanisms

Methylcobalamin is a crucial cofactor for the enzyme methionine synthase, which plays a central role in the one-carbon metabolism pathway, encompassing the methionine and folate cycles.

Cellular Uptake and Transport

The cellular uptake of vitamin B12 is a complex, multi-step process. In the bloodstream, methylcobalamin is bound to the transport protein transcobalamin II (TCII). The methylcobalamin-TCII complex binds to the transcobalamin receptor (TCblR/CD320) on the cell surface, triggering receptor-mediated endocytosis.[20] Inside the cell, the complex is processed in the lysosome, releasing free methylcobalamin into the cytoplasm.

Caption: Cellular uptake of methylcobalamin via receptor-mediated endocytosis.

The Methionine Cycle

In the cytoplasm, methylcobalamin serves as a cofactor for methionine synthase. This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, regenerating methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.

Caption: The role of methylcobalamin as a cofactor in the methionine cycle.

Conclusion

This guide summarizes the essential physicochemical properties of this compound, providing a foundation for its use in research and development. Its high sensitivity to light and pH-dependent stability are critical parameters that must be carefully managed in experimental design and formulation. The provided protocols offer a starting point for the reliable quantification and stability assessment of this important biomolecule.

References

- 1. dnplindia.com [dnplindia.com]

- 2. labsolu.ca [labsolu.ca]

- 3. Mecobalamin | 13422-55-4 [chemicalbook.com]

- 4. jddtonline.info [jddtonline.info]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. apexbt.com [apexbt.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. pjlss.edu.pk [pjlss.edu.pk]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

- 15. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. africaresearchconnects.com [africaresearchconnects.com]

- 17. particletechlabs.com [particletechlabs.com]

- 18. What is the mechanism of Mecobalamin? [synapse.patsnap.com]

- 19. ovid.com [ovid.com]

- 20. ashpublications.org [ashpublications.org]

An In-depth Technical Guide on the Solubility of Methylcobalamin Hydrate in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methylcobalamin (B1676134) hydrate (B1144303), a vital coenzyme form of vitamin B12, in various aqueous and organic solvent systems. Understanding the solubility characteristics of this molecule is paramount for its formulation, delivery, and bioavailability in therapeutic applications. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and visualizes a key metabolic pathway involving methylcobalamin.

Quantitative Solubility Data

The solubility of methylcobalamin hydrate is influenced by the solvent system, pH, and temperature. The following tables summarize the available quantitative data to facilitate comparison.

Solubility in Organic Solvents

| Solvent | Solubility (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | ~5[1], ≥53.5[2], 50[3], 100[4] | Slight variations in reported values may be due to different experimental conditions or the form of methylcobalamin used (hydrate vs. anhydrous). Sonication is recommended for dissolution in DMSO.[3] |

| Ethanol | ~3[1], Slightly Soluble[5][6], ≥2.75 (with ultrasonic)[2] | Described as slightly soluble. Quantitative data indicates a solubility of approximately 3 mg/mL. |

| Dimethyl Formamide (DMF) | ~2[1] | |

| Acetonitrile | Practically Insoluble[5][6] | |

| Methanol | Sparingly Soluble[7] |

Solubility in Aqueous Systems

This compound is generally described as sparingly soluble in water.[5][6] Its aqueous solubility is significantly influenced by pH.

| Aqueous System | Solubility (mg/mL) | pH | Comments |

| Water | Sparingly Soluble[5][6], Partially soluble in cold and hot water[8][9] | Neutral | One source reported insolubility in H2O, which is inconsistent with other findings.[2] |

| Phosphate (B84403) Buffered Saline (PBS) | ~3[1] | 7.2 | This provides a good indication of solubility in a physiologically relevant buffer. |

Note on pH-Dependent Stability and Solubility: Methylcobalamin exhibits pH-dependent stability, with the highest stability observed at pH 5.[10] It is least stable at pH 2.[10] While specific solubility data across a wide pH range is not readily available in the literature, the stability profile suggests that solubility may also be pH-dependent. For the related compound cyanocobalamin, it has been noted that its permeability is higher in the pH range of 4-5 compared to pH 3, and it is more stable at pH 4-6.5.

Experimental Protocols for Solubility Determination

The following section details a standardized methodology for determining the thermodynamic solubility of this compound using the shake-flask method. This method is considered the gold standard for obtaining accurate equilibrium solubility data.

Thermodynamic Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., purified water, phosphate buffer of specific pH, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis at ~361 nm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 4, 8, 12, 24, 48 hours) in a preliminary experiment until the concentration of dissolved methylcobalamin remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of methylcobalamin.

-

A standard calibration curve of methylcobalamin in the same solvent should be prepared and run in parallel to accurately quantify the concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Visualization of a Key Metabolic Pathway

Methylcobalamin is a crucial cofactor for the enzyme methionine synthase, which plays a vital role in the one-carbon metabolism pathway. This pathway is essential for the synthesis of methionine, an amino acid required for protein synthesis and the production of S-adenosylmethionine (SAM), a universal methyl donor.

Caption: The Methionine Synthase Cycle involving Methylcobalamin.

This guide provides foundational knowledge on the solubility of this compound, essential for its application in research and pharmaceutical development. For specific formulation work, it is always recommended to perform in-house solubility studies under the exact conditions of the intended application.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylcobalamin promotes proliferation and migration and inhibits apoptosis of C2C12 cells via the Erk1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Mecobalamin CAS#: 13422-55-4 [m.chemicalbook.com]

- 8. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 9. Function of vitamin B12 in the central nervous system as revealed by congenital defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Architectural Blueprint of a Vital Coenzyme: A Technical Guide to the Crystal Structure and Spectroscopic Analysis of Methylcobalamin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Methylcobalamin (B1676134), the biologically active form of vitamin B12, plays a pivotal role in various metabolic processes, including DNA synthesis and neurological function. Its intricate three-dimensional structure and distinct spectroscopic characteristics are fundamental to its biochemical activity and are of paramount interest in the fields of biochemistry, medicinal chemistry, and drug development. This in-depth technical guide provides a comprehensive overview of the crystal structure and spectroscopic profile of methylcobalamin hydrate (B1144303), offering detailed experimental protocols and data for researchers in the field.

Crystal Structure of Methylcobalamin Hydrate and its Analogs

The precise arrangement of atoms in methylcobalamin is crucial for its function. While the crystal structure of methylcobalamin has been reported, detailed crystallographic data for its hydrated form can be inferred from high-resolution studies of its close analogs, ethylcobalamin (EtCbl) and butylcobalamin (BuCbl), which also crystallize with numerous water molecules, forming hydrates. These studies, often utilizing synchrotron radiation for high-quality diffraction data, provide valuable insights into the core structure of alkylcobalamins.[1][2][3][4][5]

Crystallographic Data

The crystal structures of ethylcobalamin and butylcobalamin have been determined with high precision.[1][2][3][4][5] Both crystallize in the orthorhombic space group P2₁2₁2₁, with the unit cell containing four molecules of the cobalamin and a significant number of water molecules.[1]

| Parameter | Ethylcobalamin (EtCbl) | Butylcobalamin (BuCbl) |

| Formula | C₆₄H₉₃CoN₁₃O₁₄P · 17H₂O | C₆₆H₉₇CoN₁₃O₁₄P · 20H₂O |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 16.00 | 16.03 |

| b (Å) | 21.02 | 20.73 |

| c (Å) | 24.54 | 24.62 |

| Volume (ų) | 8254.9 | 8186.3 |

| Z | 4 | 4 |

| R-factor | 0.0468 | 0.0438 |

Table 1: Crystallographic data for ethylcobalamin and butylcobalamin hydrates.[1][3]

Key Molecular Dimensions

The organometallic Co-C bond and the coordination of the 5,6-dimethylbenzimidazole (B1208971) (DMB) base to the cobalt center are critical features of methylcobalamin's structure.

| Bond/Angle | Ethylcobalamin (EtCbl) | Butylcobalamin (BuCbl) | Methylcobalamin (MeCbl) |

| Co-C bond length (Å) | 2.023(2) | 2.028(4) | ~1.99 |

| Co-N3B (DMB) bond length (Å) | 2.232(1) | 2.244(1) | ~2.19 |

| **Corrin (B1236194) Fold Angle (°) ** | 14.7 | 13.1 | - |

Table 2: Key bond lengths and corrin fold angle for methylcobalamin and its analogs.[1][2][3][4][5]

The "upward" folding of the corrin ring, described by the corrin fold angle, is a characteristic feature of cobalamins and is influenced by the nature of the axial ligands.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like this compound involves a standardized workflow.

Methodology:

-

Crystallization: High-purity methylcobalamin is dissolved in a suitable solvent system (e.g., water/acetone) and allowed to crystallize through slow evaporation or vapor diffusion.

-

Crystal Mounting: A single crystal of suitable size and quality is selected and mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of diffraction patterns at various crystal orientations.

-

Data Processing: The intensities and positions of the diffraction spots are integrated and scaled.

-

Structure Solution: The initial phases of the structure factors are determined using methods like Patterson or direct methods.

-

Structure Refinement: An atomic model is built and refined against the experimental data to obtain the final, accurate crystal structure.

Spectroscopic Analysis of Methylcobalamin

Spectroscopic techniques provide valuable information about the electronic and vibrational properties of methylcobalamin, complementing the structural data from X-ray crystallography.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of methylcobalamin in various formulations.[6][7][8][9][10] The absorption spectrum is characterized by several distinct bands in the ultraviolet and visible regions, arising from π-π* transitions within the corrin ring.

| Solvent | λmax (nm) |

| Water | 264, 351, 353 |

| Methanol | 354 |

Table 3: Maximum absorption wavelengths (λmax) of methylcobalamin in different solvents.[6][7][9]

Experimental Protocol: UV-Visible Spectroscopy

Methodology:

-

Sample Preparation: A stock solution of methylcobalamin is prepared in the desired solvent (e.g., distilled water or methanol).[6][9] Serial dilutions are then made to obtain a range of concentrations.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solution (the solvent).

-

Measurement: The absorbance of each sample is measured over a specified wavelength range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. For quantitative analysis, a calibration curve of absorbance versus concentration is constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of methylcobalamin in solution. ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Chemical Shifts (in D₂O, relative to TMS):

-

-0.15 ppm: Co-CH₃ (This upfield shift is characteristic of a methyl group directly bonded to a metal).[1]

-

6.0-7.2 ppm: Aromatic protons of the 5,6-dimethylbenzimidazole moiety.[1]

¹³C NMR Chemical Shifts (in D₂O):

-

The ¹³C NMR spectrum of methylcobalamin is complex, with numerous signals corresponding to the corrin ring, the nucleotide loop, and the axial ligands. Specific assignments require advanced 2D NMR techniques.

Experimental Protocol: NMR Spectroscopy

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer. Standard ¹H and ¹³C spectra are acquired, and for detailed structural assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are performed.

-

Data Processing and Analysis: The raw data is processed using specialized software to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of the molecule, offering insights into bond strengths and molecular structure. Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band, can selectively enhance the vibrations of the chromophoric corrin ring.[11][12][13]

Key Raman Bands of Methylcobalamin:

-

~500 cm⁻¹: Co-CH₃ stretching vibration.

-

1300-1600 cm⁻¹: A series of strong bands attributed to the stretching vibrations of the C-C and C-N bonds within the corrin ring.[11]

Experimental Protocol: Raman Spectroscopy

Methodology:

-

Sample Preparation: Methylcobalamin can be analyzed as a solid (crystalline powder) or in solution.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm), a monochromator, and a sensitive detector (e.g., CCD) is used.

-

Data Acquisition: The sample is illuminated with the laser, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The positions and intensities of the peaks are used to identify specific vibrational modes.

Interplay of Structure and Spectroscopy

The structural features of methylcobalamin are directly reflected in its spectroscopic properties. The following diagram illustrates the relationship between the key structural elements and their corresponding spectroscopic signatures.

This guide provides a foundational understanding of the structural and spectroscopic characteristics of this compound. The detailed data and experimental protocols serve as a valuable resource for researchers engaged in the study and application of this vital coenzyme. Further investigations, particularly high-resolution crystal structure determination of this compound itself, will continue to refine our understanding of this fascinating molecule.

References

- 1. High Resolution Crystal Structure of the Methylcobalamin Analogs Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High resolution crystal structure of the methylcobalamin analogues ethylcobalamin and butylcobalamin by X-ray synchrotron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - High Resolution Crystal Structure of the Methylcobalamin Analogues Ethylcobalamin and Butylcobalamin by X-ray Synchrotron Diffraction - figshare - Figshare [figshare.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. researchgate.net [researchgate.net]

- 8. asrjetsjournal.org [asrjetsjournal.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Resonance Raman spectra of vitamin B 12 and dicyanocobalamin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Methylcobalamin in the Methionine Synthase Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methionine synthase cycle, a cornerstone of one-carbon metabolism, is intrinsically dependent on the catalytic prowess of methylcobalamin (B1676134), the active form of vitamin B12. This technical guide provides an in-depth exploration of methylcobalamin's pivotal role in this cycle, which is essential for the regeneration of methionine, the regulation of homocysteine levels, and the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. This document elucidates the intricate biochemical mechanisms, presents key quantitative data, details experimental protocols for studying the cycle, and visualizes the complex interplay of molecular components. Understanding the nuances of the methylcobalamin-dependent methionine synthase reaction is critical for researchers in cellular metabolism, drug development professionals targeting metabolic pathways, and scientists investigating the etiology of various pathologies linked to dysregulation of one-carbon metabolism, including cardiovascular and neurological disorders.

Introduction

The methionine synthase (MS) cycle, also known as the methionine salvage pathway, is a fundamental biochemical process in mammals that links folate and methionine metabolism.[1][2] At the heart of this cycle lies the enzyme methionine synthase (EC 2.1.1.13), encoded by the MTR gene in humans, which catalyzes the remethylation of homocysteine to methionine.[1] This reaction is unique in its reliance on methylcobalamin, a cobalt-containing corrinoid, as an intermediate methyl carrier.[3][4] The cycle's proper functioning is paramount for maintaining cellular methylation potential, ensuring the production of the universal methyl donor S-adenosylmethionine (SAM), and preventing the accumulation of the potentially cytotoxic amino acid homocysteine.[1][5] Dysregulation of the MS cycle has been implicated in a range of diseases, including megaloblastic anemia, neural tube defects, and cardiovascular disease.[5][6] This guide provides a comprehensive technical overview of the central role of methylcobalamin in the methionine synthase cycle.

The Catalytic Cycle of Methionine Synthase

The primary function of methionine synthase is to transfer a methyl group from 5-methyltetrahydrofolate (5-CH₃-THF) to homocysteine, yielding tetrahydrofolate (THF) and methionine.[7][8] This process involves a fascinating series of coordinated reactions and conformational changes within the modular structure of the enzyme. The catalytic cycle can be dissected into two main half-reactions:

-

Methyl Group Transfer from Methylcobalamin to Homocysteine: The cycle initiates with the enzyme in its methylcobalamin [Me-Cob(III)alamin] state.[7][9] The sulfur atom of a zinc-activated homocysteine molecule performs a nucleophilic attack on the methyl group of methylcobalamin.[1][10] This reaction results in the formation of methionine and the reduction of the cobalt center to its highly nucleophilic cob(I)alamin state.[7][10]

-

Remethylation of Cob(I)alamin by 5-Methyltetrahydrofolate: The highly reactive cob(I)alamin intermediate then abstracts a methyl group from 5-methyltetrahydrofolate (5-CH₃-THF).[7][10] This step regenerates methylcobalamin, allowing the enzyme to begin another catalytic cycle, and releases tetrahydrofolate (THF).[7] THF can then be recycled within the folate pathway to accept another one-carbon unit.

This intricate process is facilitated by significant conformational changes in the methionine synthase enzyme, which is composed of distinct domains for binding homocysteine, 5-CH₃-THF, and the cobalamin cofactor.[1][9] The cobalamin-binding domain physically shuttles the cofactor between the active sites of the homocysteine and folate domains.[1][11]

Figure 1: The Catalytic Cycle of Methionine Synthase.

The Reactivation Cycle: Rescuing the Inactive Enzyme

The highly reactive cob(I)alamin intermediate is susceptible to oxidation, which occurs approximately once every 2,000 catalytic turnovers under physiological conditions.[1][10] This oxidation converts the active cob(I)alamin to the inactive cob(II)alamin state, arresting the catalytic cycle. To maintain enzymatic activity, a reactivation pathway is essential.[11]

This reactivation process involves a reductive methylation of the cob(II)alamin cofactor.[1] In humans, this is carried out by the enzyme methionine synthase reductase (MTRR), which transfers an electron from a reduced flavin mononucleotide (FMN) cofactor to the cob(II)alamin, reducing it back to the supernucleophilic cob(I)alamin state.[1] Subsequently, S-adenosylmethionine (SAM) serves as the methyl donor to remethylate cob(I)alamin, regenerating the active methylcobalamin form of the enzyme.[1][12] This reactivation cycle underscores the importance of both a reducing equivalent and SAM in maintaining the function of methionine synthase.

Figure 2: The Reactivation Cycle of Methionine Synthase.

Quantitative Data

The kinetics of the methionine synthase reaction are crucial for understanding its efficiency and regulation. While comprehensive kinetic data for the human enzyme are still being fully elucidated, studies on homologous enzymes and in various model systems provide valuable insights.

| Parameter | Value | Organism/System | Conditions | Reference(s) |

| KM for 5-CH₃-THF | 18 ± 4.1 µM | Thermus filiformis | 50 °C | [13] |

| KM for Homocysteine | 9.3 ± 3.1 µM | Thermus filiformis | 50 °C | [13] |

| Turnover Rate (in vitro) | ~1 per 2,000 turnovers | Human | Physiological | [1] |

| Plasma Homocysteine | 5-15 µmol/L | Human | Normal Fasting | [14] |

| Whole Body Methionine Transmethylation | 5.8 ± 0.6 µmol·kg⁻¹·h⁻¹ | Human | Postabsorptive | [15] |

| Whole Body Homocysteine Remethylation | 1.8 ± 0.4 µmol·kg⁻¹·h⁻¹ | Human | Postabsorptive | [15] |

Experimental Protocols

Spectrophotometric Assay for Methionine Synthase Activity

This protocol is based on the method that measures the formation of tetrahydrofolate (THF), which is then converted to 5,10-methenyltetrahydrofolate (CH⁺=H₄folate) and quantified spectrophotometrically.[7][8]

Reagents:

-

1.0 M Potassium Phosphate Buffer (pH 7.2)

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-Adenosylmethionine (AdoMet)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin

-

4.2 mM 5-Methyltetrahydrofolate (CH₃THF)

-

5N HCl / 60% Formic Acid

Procedure:

-

To a 12x75mm glass tube, add the following in order: 494 µL H₂O, 80 µL 1.0 M KPO₄ (pH 7.2), 40 µL 500 mM DTT, 4 µL 3.8 mM AdoMet, 4 µL 100 mM L-homocysteine, and 50 µL of the enzyme sample.

-

Add 80 µL of 500 µM hydroxocobalamin, mix well, and preincubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 48 µL of 4.2 mM CH₃THF, mix well, and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of 5N HCl/60% formic acid solution and mix well.

-

Incubate the stopped reaction at 80°C for 10 minutes in a heat block to convert THF to CH⁺=H₄folate.

-

Cool the tubes to room temperature.

-

Centrifuge the tubes at high speed for 5 minutes to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

Calculate the enzyme activity using the extinction coefficient of CH⁺=H₄folate (ε₃₅₀ = 26,500 M⁻¹cm⁻¹).[8]

Blanks:

-

No Enzyme Blank: Replace the enzyme sample with the corresponding buffer.

-

Minus Homocysteine Blank: Replace the L-homocysteine solution with water. This is crucial for crude extracts to account for any non-specific THF formation.[7]

Measurement of Homocysteine in Plasma

This protocol outlines a general procedure for the collection and handling of blood samples for homocysteine measurement.[14][16][17]

Materials:

-

EDTA (lavender top) or heparin (green top) collection tubes

-

Centrifuge

-

Ice

Procedure:

-

Collect a blood sample from a fasting patient into an EDTA or heparin tube.

-

Immediately place the tube on ice to prevent the release of homocysteine from red blood cells.[14][16]

-

Within 1 hour of collection, centrifuge the blood sample to separate the plasma.[16][17]

-

Carefully collect the plasma supernatant.

-

The plasma can be stored at 2-8°C for up to 4 weeks or at -20°C for several months before analysis.[17]

-

Homocysteine levels can be quantified using various methods, including immunoassay, HPLC, or enzymatic assays.[17][18][19]

Regulation of the Methionine Synthase Cycle

The activity of methionine synthase and the overall flux through the methionine cycle are tightly regulated to meet the cell's metabolic demands for methylation and to maintain homocysteine homeostasis.

-

Substrate Availability: The concentrations of 5-methyltetrahydrofolate and homocysteine directly influence the rate of the methionine synthase reaction.

-

S-Adenosylmethionine (SAM) Levels: SAM acts as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate.[20] This feedback mechanism ensures that when SAM levels are high, the production of the methyl donor for the methionine synthase reaction is reduced. Conversely, low SAM levels relieve this inhibition, promoting the remethylation of homocysteine. SAM is also a required substrate for the reactivation of methionine synthase.[1]

-

Transcriptional Regulation: The expression of the methionine synthase (MTR) gene can be regulated by various transcription factors and signaling pathways, although this is an area of ongoing research.[5][21] Upstream open reading frames (uORFs) in the 5' leader sequence of the human MTR mRNA have been shown to downregulate its translation.[5]

Figure 3: Key Regulatory Points in the Methionine Cycle.

Conclusion

Methylcobalamin is an indispensable cofactor for methionine synthase, playing a central and dynamic role in the transfer of methyl groups essential for cellular function. The intricate catalytic and reactivation cycles of methionine synthase highlight the elegant biochemical solutions that have evolved to handle a highly reactive cofactor and maintain metabolic homeostasis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate this critical pathway. A deeper understanding of the methionine synthase cycle and the role of methylcobalamin will undoubtedly pave the way for novel therapeutic strategies for a host of metabolic and developmental disorders.

References

- 1. Methionine synthase - Wikipedia [en.wikipedia.org]

- 2. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. S-Adenosylmethionine Synthesis Is Regulated by Selective N6-Adenosine Methylation and mRNA Degradation Involving METTL16 and YTHDC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methionine synthase - Proteopedia, life in 3D [proteopedia.org]

- 5. Translational Regulation of Human Methionine Synthase by Upstream Open Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct S-adenosylmethionine synthases link phosphatidylcholine to mitochondrial function and stress survival | PLOS Biology [journals.plos.org]

- 7. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 8. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. The structural basis of protein conformational switching revealed by experimental and AlphaFold2 analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lab Test: Homocysteine Level [ebmconsult.com]

- 15. Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 17. labtest.com.br [labtest.com.br]

- 18. merckmillipore.com [merckmillipore.com]

- 19. assaygenie.com [assaygenie.com]

- 20. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 21. Frontiers | Transcriptional Regulation of Cysteine and Methionine Metabolism in Lactobacillus paracasei FAM18149 [frontiersin.org]

An In-Depth Technical Guide to the In Vitro Interaction of Methylcobalamin and Folate Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical in vitro interplay between methylcobalamin (B1676134) (a form of vitamin B12) and folate metabolism. The core of this interaction is the methionine synthase (MTR) reaction, a pivotal step in one-carbon metabolism that is essential for DNA synthesis, methylation, and overall cellular health. Understanding the intricacies of this metabolic nexus is crucial for research into various pathologies, including megaloblastic anemia and neurological disorders, as well as for the development of targeted therapeutic interventions.

The Core Interaction: The Methionine Synthase Reaction and the Methyl-Folate Trap

The sole enzymatic reaction in mammals that requires both methylcobalamin and a folate derivative is the remethylation of homocysteine to methionine, catalyzed by methionine synthase (MTR).[1][2] In this reaction, the methyl group from 5-methyltetrahydrofolate (5-methyl-THF), the primary circulating form of folate, is transferred to cobalamin, forming methylcobalamin.[3] Subsequently, methylcobalamin donates this methyl group to homocysteine, yielding methionine and regenerating cob(I)alamin.[4][5] The other product of this reaction is tetrahydrofolate (THF), which is a precursor for other folate coenzymes necessary for nucleotide synthesis (purines and thymidylate) and other methylation reactions.[5][6][7]

A deficiency in vitamin B12 leads to a functional folate deficiency through a phenomenon known as the "methyl-folate trap" .[2][3][7][8] In the absence of sufficient vitamin B12, the MTR-catalyzed reaction is impaired.[1] This impairment causes 5-methyl-THF to accumulate within the cell, as it cannot be converted back to THF.[3] This trapping of folate in the 5-methyl form depletes the pool of other essential folate derivatives, thereby hindering critical downstream metabolic processes, most notably DNA synthesis.[1][2][7]

Signaling Pathway: One-Carbon Metabolism and the Methyl-Folate Trap

Caption: The central role of Methionine Synthase in one-carbon metabolism.

Quantitative Data from In Vitro Models

In vitro studies using various cell lines and primary cells have provided quantitative evidence for the methyl-folate trap and its consequences.

Table 1: Folate Distribution in Vitamin B12-Deficient and Replete Cells

| Cell Type | Condition | 5-Methyl-THF (% of total folate) | THF (% of total folate) | Other Folates (% of total folate) | Reference |

| Mtr+/+ Mouse Liver | Control Diet | 33% | - | 67% | [9] |

| Mtr+/- Mouse Liver | Control Diet | 43% | - | 57% | [9] |

| HeLa Cells | Vitamin B12-Replete | - | - | - | [10] |

| HeLa Cells | Vitamin B12-Depleted | 1.75-fold increase | >50% reduction | - | [10] |

| HeLa Cell Nuclei | Vitamin B12-Replete | - | - | - | [10] |

| HeLa Cell Nuclei | Vitamin B12-Depleted | >4-fold increase | ~50% reduction | - | [10] |

| cblG Fibroblasts | MTR loss of function | - | Not detected | - | [10] |

| Control Fibroblasts | MTR functional | - | Not detected | - | [10] |

Note: "-" indicates data not specified in the provided search results.

Table 2: Impact of Vitamin B12 Deficiency on DNA Synthesis and Integrity In Vitro

| Cell Type | Condition | Impact on de novo dTMP Synthesis | Uracil (B121893) Misincorporation in DNA | DNA Double-Strand Breaks (γH2AX) | Reference |

| HeLa Cells | Vitamin B12-Depleted | 5% decrease | Increased | Increased | [10] |

| HeLa Cells | Vitamin B12 and Folate Depleted | 35% decrease | - | Exacerbated | [10] |

| cblG Fibroblasts | MTR loss of function | ~25% decrease | - | - | [10] |

| Mtr+/- Mouse Colon | High Folic Acid Diet | - | 50% higher | Modestly elevated | [11] |

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following are protocols for key experiments in the study of methylcobalamin and folate interaction.

Spectrophotometric Assay for Cobalamin-Dependent Methionine Synthase Activity

This protocol is based on the method developed by the Matthews lab and measures the production of THF, which is converted to 5,10-methenyl-THF and detected spectrophotometrically at 350 nm.[12]

Reagents:

-

1.0 M KPO4 buffer (pH 7.2)

-

500 mM Dithiothreitol (DTT)

-

3.8 mM S-adenosyl-L-methionine (AdoMet)

-

100 mM L-homocysteine

-

500 µM Hydroxocobalamin

-

4.2 mM 5-Methyltetrahydrofolate (CH3THF)

-

5N HCl/60% formic acid stop solution

-

Enzyme sample in an appropriate buffer

Procedure:

-

In 12x75mm glass tubes, prepare the following reaction mixture:

-

494 µL H2O

-

80 µL 1.0 M KPO4 (pH 7.2)

-

40 µL 500 mM DTT

-

4 µL 3.8 mM AdoMet

-

4 µL 100 mM L-homocysteine

-

50 µL enzyme sample

-

80 µL 500 µM hydroxocobalamin

-

-

Mix well and preincubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 48 µL of 4.2 mM CH3THF.

-

Mix well and incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 200 µL of 5N HCl/60% formic acid solution.

-

Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

-

Cool the tubes to room temperature.

-

If protein precipitation occurs, centrifuge the tubes at top speed for 5 minutes.

-

Measure the absorbance of the supernatant at 350 nm.

Blanks:

-

No enzyme blank: Replace the enzyme sample with 50 µL of the enzyme's buffer.[12]

-

Minus homocysteine blank: Replace the L-homocysteine with 4 µL of H2O. This is necessary for crude extracts.[12]

Calculations:

Enzyme activity (in nmol/min or mU) is calculated using the extinction coefficient of 5,10-methenyl-THF in acid (26,500 M⁻¹cm⁻¹).[12]

Experimental Workflow: Methionine Synthase Assay

Caption: Workflow for the spectrophotometric methionine synthase assay.

In Vitro Model of Vitamin B12 Deficiency in HeLa Cells

This protocol describes the induction of a vitamin B12 deficient state in HeLa cells, a commonly used model for studying the cellular effects of B12 depletion.[10][13]

Materials:

-

HeLa cells

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

Vitamin B12-free medium

-

Dialyzed FBS (optional, for more stringent B12 depletion)

-

Nitrous oxide (optional, for acute MTR inhibition)

Procedure for Chronic B12 Depletion:

-

Culture HeLa cells in standard complete medium (e.g., EMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a 5% CO2 incubator.[14][15]

-

To induce B12 deficiency, subculture the cells for multiple passages (e.g., at least 6 cell doublings) in a vitamin B12-free medium supplemented with dialyzed FBS to minimize exogenous B12.[13]

-

Monitor cell growth and morphology. B12-deficient cells may exhibit slower proliferation.[13]

-

Harvest cells at the desired time point for downstream analysis (e.g., folate distribution, DNA integrity).

Procedure for Acute MTR Inhibition (Nitrous Oxide Treatment):

-

Culture HeLa cells in standard complete medium.

-

Expose the cells to nitrous oxide gas, which irreversibly oxidizes the cob(I)alamin cofactor of MTR, leading to rapid enzyme inactivation.[1]

-

The duration and concentration of nitrous oxide exposure should be optimized based on the specific experimental goals.

-

Harvest cells immediately after treatment for analysis.

Deoxyuridine (dU) Suppression Test

The dU suppression test is a functional assay that measures the integrity of the de novo thymidylate synthesis pathway, which is dependent on both folate and vitamin B12.[16][17][18] In B12 or folate deficiency, the conversion of dUMP to dTMP is impaired.

Principle:

Cultured cells (e.g., bone marrow cells or lymphocytes) are pre-incubated with non-radioactive deoxyuridine (dU).[16][17] If the de novo pathway is functional, the cells will convert dU to dUMP and then to dTMP, expanding the intracellular pool of non-radioactive thymidine (B127349) nucleotides. When radiolabeled thymidine (e.g., [³H]thymidine) is subsequently added, its incorporation into DNA will be suppressed due to the dilution of the radiolabel by the newly synthesized non-radioactive thymidine. In B12 or folate deficient cells, this suppression is less effective due to the impaired de novo synthesis.

General Procedure:

-

Isolate and culture the cells of interest (e.g., bone marrow aspirates, peripheral blood lymphocytes).

-

Divide the cell suspension into two sets of tubes.

-

To one set of tubes, add a solution of non-radioactive deoxyuridine and incubate.

-

To the other set (control), add a buffer solution.

-

After the pre-incubation period, add radiolabeled thymidine to all tubes and continue the incubation.

-

Terminate the reaction and harvest the cells.

-

Precipitate and wash the DNA to remove unincorporated radiolabeled thymidine.

-

Quantify the radioactivity incorporated into the DNA in both sets of tubes using a scintillation counter.

-

The dU suppression value is calculated as the percentage reduction in radiolabeled thymidine incorporation in the presence of dU compared to the control.

Interpretation:

A low dU suppression value indicates a defect in the de novo thymidylate synthesis pathway, suggestive of either vitamin B12 or folate deficiency.[17] The test can be further refined by adding different forms of folate or vitamin B12 to the culture medium to determine which nutrient corrects the abnormality.[2]

Logical Diagram: The Deoxyuridine Suppression Test

Caption: Logical flow of the deoxyuridine (dU) suppression test.

Conclusion

The in vitro interaction of methylcobalamin and folate metabolism is a well-defined system that is critical for cellular function. The methionine synthase reaction stands at the crossroads of these two essential nutrients, and its impairment due to vitamin B12 deficiency leads to the well-characterized "methyl-folate trap." This, in turn, disrupts nucleotide synthesis and can compromise genomic stability. The experimental models and assays described in this guide provide robust tools for researchers and drug development professionals to further investigate this vital metabolic pathway and its implications for human health and disease.

References

- 1. Cobalamin-dependent methionine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cobalamin dependent methionine synthesis and methyl-folate-trap in human vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular folate vitamer distribution during and after correction of vitamin B12 deficiency: a case for the methylfolate trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cobalamin-dependent methionine synthase is a modular protein with distinct regions for binding homocysteine, methyltetrahydrofolate, cobalamin, and adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. proteopedia.org [proteopedia.org]

- 6. Methionine synthase supports tumor tetrahydrofolate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Correction of the DNA synthesis defect in vitamin B12 deficiency by tetrahydrofolate: evidence in favour of the methyl-folate trap hypothesis as the cause of megaloblastic anaemia in vitamin B12 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The methyl folate trap. A physiological response in man to prevent methyl group deficiency in kwashiorkor (methionine deficiency) and an explanation for folic-acid induced exacerbation of subacute combined degeneration in pernicious anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reduced methionine synthase expression results in uracil accumulation in mitochondrial DNA and impaired oxidative capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Folate rescues vitamin B12 depletion-induced inhibition of nuclear thymidylate biosynthesis and genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Excess Folic Acid Exposure Increases Uracil Misincorporation into DNA in a Tissue-Specific Manner in a Mouse Model of Reduced Methionine Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The dU suppression test using 125 I-UdR to define biochemical megaloblastosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Deoxyuridine suppression: biochemical basis and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The deoxyuridine suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Methylcobalamin in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive method for the quantification of methylcobalamin (B1676134) (MeCbl), an active form of vitamin B12, in human plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometric detection. Due to the low endogenous levels of methylcobalamin and its susceptibility to photodegradation, careful sample handling and a highly sensitive analytical method are crucial for accurate quantification.[1][2] This protocol outlines procedures for sample preparation, chromatographic separation, and detection, and provides expected performance characteristics. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of methylcobalamin in a clinical or research setting.

Introduction

Methylcobalamin is a vital coenzyme involved in critical metabolic pathways, including the methionine synthase reaction, which is essential for DNA synthesis and neurological function.[3] Its quantification in plasma is important for diagnosing deficiencies, monitoring therapeutic efficacy, and in pharmacokinetic studies.[1][2] High-Performance Liquid Chromatography (HPLC) offers a reliable and widely used technique for this purpose.[4][5] This document provides a detailed protocol for the analysis of methylcobalamin in plasma, with a focus on sample preparation and chromatographic conditions to ensure accuracy and reproducibility. Given its light-labile nature, all procedures involving methylcobalamin must be performed under red light or in amber tubes with minimal light exposure (<10 lux).[1][2]

Experimental Protocols

Materials and Reagents

-

Methylcobalamin reference standard

-

Internal Standard (IS), e.g., stable isotope-labeled methylcobalamin or cyanocobalamin-13C7[6]

-

HPLC-grade acetonitrile[6]

-

Trifluoroacetic acid (TFA)[7]

-

Ammonium formate

-

Formic acid

-

Potassium dihydrogen phosphate

-

Deionized water

-

Human plasma (collected in EDTA or heparin tubes)

Equipment

-

HPLC system with a pump, autosampler, column oven, and a UV/Diode Array Detector (DAD) or a tandem mass spectrometer (MS/MS).

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[4][8]

-

Centrifuge

-

Vortex mixer

-

Pipettes and tips

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at 4°C.[6]

-

In an amber microcentrifuge tube, pipette 100 µL of plasma.

-

Add 10 µL of the internal standard working solution (e.g., 20 ng/mL cyanocobalamin-13C7 in methanol).[6]

-

To precipitate proteins, add 200 µL of cold methanol (B129727) or a 3:1 (v/v) mixture of cold acetonitrile/methanol and vortex for 2 minutes.[1][2][6]

-

For enhanced precipitation, 100 µL of 0.2 M zinc sulfate (B86663) can be added, followed by vortexing.[6]

-

Incubate the samples at -20°C for 10 minutes to facilitate complete protein precipitation.[6]

-

Centrifuge the samples at 16,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean amber vial for HPLC analysis.

Chromatographic Conditions

The following are example chromatographic conditions. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Condition 1 (UV Detection) | Condition 2 (MS/MS Detection) |

| Column | C18 (250 x 4.6 mm, 5 µm)[4] | Poroshell 120 EC C18 (50 x 4.6 mm, 2.7 µm)[6] |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate (pH 3.8)[8] | 0.02% (v/v) Acetic Acid in Water (pH 3.6)[6] |

| Mobile Phase B | Methanol:Acetonitrile (70:30, v/v)[8] | Methanol[6] |

| Gradient | Isocratic: 55% A, 45% B[8] | Gradient elution may be required for complex samples.[6] |

| Flow Rate | 1.0 mL/min[8] | 0.320 mL/min[9] |

| Column Temp. | 30°C[7] | 40°C[5] |

| Injection Vol. | 20 µL | 5 µL[9] |

| Detection | UV/DAD at 280 nm or 376 nm[4][7] | Tandem Mass Spectrometry (MS/MS)[1][2][6] |

| Run Time | ~10 minutes | ~3.5 minutes[9] |

Quantitative Data Summary

The following table summarizes typical quantitative data from various published methods.

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 20 ng/mL | [1][2] |

| 2 - 160 µg/mL | [8] | |

| Limit of Detection (LOD) | 0.01 ng/mL (MS/MS) | [6][10] |

| 250 pM (UPLC) | [9] | |

| Limit of Quantification (LOQ) | 0.05 ng/mL (MS/MS) | [6][10] |

| 500 pM (UPLC) | [9] | |

| Recovery | 93 - 100% | [7] |

| 98.62 - 100.01% | [4] | |

| Intra-day Precision (%RSD) | < 4% | [7] |

| Inter-day Precision (%RSD) | < 7% | [7] |

Data Analysis

Peak areas of methylcobalamin and the internal standard are recorded. A calibration curve is constructed by plotting the ratio of the peak area of methylcobalamin to the peak area of the internal standard against the concentration of the calibrators. The concentration of methylcobalamin in the plasma samples is then determined from this calibration curve.

Visualizations

Caption: Experimental workflow for methylcobalamin quantification in plasma.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the quantification of methylcobalamin in human plasma. Adherence to the protocol, particularly regarding the handling of light-sensitive samples, is essential for obtaining accurate and reproducible results. The method can be adapted with either UV or MS/MS detection to suit the sensitivity requirements of the specific application.

References

- 1. A sensitive bioanalytical assay for methylcobalamin, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journalwjbphs.com [journalwjbphs.com]

- 4. scribd.com [scribd.com]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Simultaneous determination of four cobalamins in rat plasma using online solid phase extraction coupled to high performance liquid chromatography-tandem mass spectrometry: Application to pentylenetetrazole-induced seizures in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel HPLC Method for the Concurrent Analysis and Quantitation of Seven Water-Soluble Vitamins in Biological Fluids (Plasma and Urine): A Validation Study and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability indicating RP-HPLC method for methylcobalamin determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.plos.org [journals.plos.org]

Application Notes and Protocols for LC-MS/MS Analysis of Methylcobalamin in Tissue Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcobalamin (B1676134), an active form of vitamin B12, is a crucial cofactor in one-carbon metabolism, essential for critical cellular processes such as DNA synthesis and methylation.[1][2][3] Its quantification in tissue samples is vital for understanding its physiological roles, diagnosing deficiencies, and for pharmacokinetic studies in drug development. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of methylcobalamin in various tissue samples, offering high sensitivity and specificity.

Metabolic Pathway of Methylcobalamin

Methylcobalamin is a central player in the methionine cycle, where it facilitates the remethylation of homocysteine to methionine. This reaction is catalyzed by methionine synthase and is critical for the regeneration of the universal methyl donor, S-adenosylmethionine (SAM).

Experimental Protocols

Sample Preparation

The following protocol outlines the extraction of methylcobalamin from tissue samples. All procedures should be performed under dim red light to prevent photodegradation of methylcobalamin.[4]

Materials:

-

Tissue sample (e.g., liver, brain, kidney, muscle)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Methanol (B129727), LC-MS grade

-

Acetonitrile, LC-MS grade

-

Internal Standard (IS) solution (e.g., ¹³C-labeled methylcobalamin)

-

Homogenizer (e.g., bead beater, ultrasonic)

-

Centrifuge capable of 4°C and >15,000 x g

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

-

Tissue Homogenization:

-

Accurately weigh approximately 50-100 mg of frozen tissue.

-

Add 500 µL of ice-cold PBS.

-

Spike with the internal standard solution.

-

Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process.

-

-

Protein Precipitation:

-

To the tissue homogenate, add 1 mL of cold methanol.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

-

Solid Phase Extraction (SPE) - Optional Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the methylcobalamin with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

MS/MS Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Methylcobalamin: 678.8 -> 147.3, 678.8 -> 359.1IS: (Specific to the labeled standard) |

| Collision Energy | Optimized for the specific instrument |

| Source Temp. | 500°C |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of methylcobalamin in various biological matrices.

Table 1: Method Performance in Different Matrices

| Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Reference |

| Rat Plasma | 0.05 | 0.05 - 5 | [5][6] |

| Human Plasma | 0.05 | 0.05 - 20 | [4][7] |

| Sheep Liver | ~0.5 pmol/g | Not specified | [8] |

Table 2: Recovery and Precision Data

| Matrix | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |

| Rat Plasma | 85 - 115 | < 15 | < 15 | [9][10] |

| Human Plasma | > 85 | < 15 | < 15 | [4] |

Conclusion